

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 4-Nitro-3-(trifluoromethyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(trifluoromethyl)aniline is a key chemical intermediate with significant applications in the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a trifluoromethyl group ortho to an amino group and para to a nitro group on a benzene ring, imparts distinct physicochemical properties that are leveraged in the synthesis of high-value compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications of **4-Nitro-3-(trifluoromethyl)aniline**, with a particular focus on its role in drug development.

Molecular Structure and Identification

4-Nitro-3-(trifluoromethyl)aniline, a yellow crystalline solid at room temperature, is an aromatic amine. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the electron density of the aromatic ring and the basicity of the amino group.

Table 1: Compound Identification

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 4-nitro-3-(trifluoromethyl)aniline[1][2] |
| CAS Number | 393-11-3[1][3] |
| Molecular Formula | C7H5F3N2O2[1] |
| Molecular Weight | 206.12 g/mol [3][4] |
| SMILES String | <chem>Nc1ccc(c(c1)C(F)(F)F)--INVALID-LINK--=O</chem> [3] |
| InChI Key | UTKUVRNVYFTEHF-UHFFFAOYSA-N[1][3] |
| Synonyms | 5-Amino-2-nitrobenzotrifluoride, 4-Nitro- α,α,α -trifluoro-m-toluidine[3] |

Physicochemical Properties

The physical and chemical properties of **4-Nitro-3-(trifluoromethyl)aniline** are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value |
|---------------------------|---|
| Appearance | Yellow to orange crystalline powder[5][6] |
| Melting Point | 125-129 °C[3][4] |
| Boiling Point (Predicted) | 326.4±42.0 °C[7] |
| Assay | ≥97.5%[6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-Nitro-3-(trifluoromethyl)aniline**. Key spectral data are summarized below.

Table 3: Spectroscopic Data

| Technique | Data |
|--|--|
| ¹ H NMR (400 MHz, DMSO-d6) | δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H, NH2), 7.32 (d, J=9.3 Hz, 1H)[5][8] |
| ¹³ C NMR (100 MHz, DMSO-d6) | δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J=5.9 Hz, CF3)[5][8] |
| IR (FTIR, CHCl3) ν _{max} cm ⁻¹ | 3535 (NH2), 3434 (NH2), 1635, 1592 (NO2), 1520 (NO2), 1119[5][8] |
| Mass Spectrometry (MS) | [M+Na] ⁺ , 229.0195[5][8] |

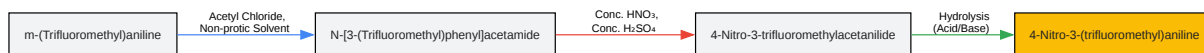
Synthesis Protocols

Several synthetic routes to **4-Nitro-3-(trifluoromethyl)aniline** have been reported. A common and effective method involves the nitration of 3-(trifluoromethyl)aniline derivatives.

Experimental Protocol: Synthesis from m-(trifluoromethyl)aniline

This protocol involves the protection of the amino group, followed by nitration and subsequent deprotection.

- Acetylation of m-(trifluoromethyl)aniline: m-(Trifluoromethyl)aniline is reacted with acetyl chloride in a non-protic solvent to yield N-[3-(trifluoromethyl)phenyl]acetamide.[9]
- Nitration: The resulting acetanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to favor the formation of 4-nitro-3-trifluoromethylacetanilide.[9]
- Hydrolysis (Deprotection): The acetyl group is removed by hydrolysis, typically using an acid or base catalyst in an alcoholic solvent, to yield the final product, **4-Nitro-3-(trifluoromethyl)aniline**.[9]



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Caption: Synthesis pathway of **4-Nitro-3-(trifluoromethyl)aniline**.

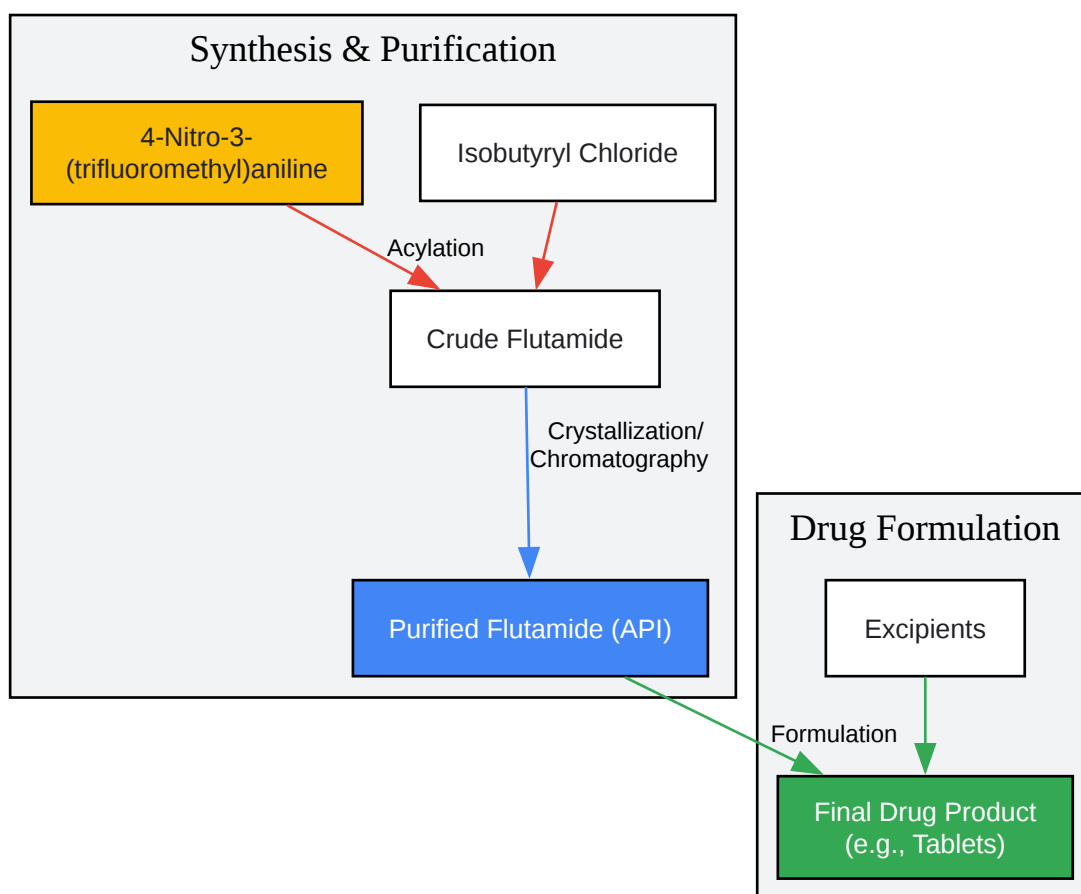
Applications in Drug Development

4-Nitro-3-(trifluoromethyl)aniline is a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[10]

The synthesis of Flutamide involves the reaction of **4-Nitro-3-(trifluoromethyl)aniline** with isobutyryl chloride.[11] The trifluoromethyl group in this molecule is critical for its biological activity.

Logical Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The progression from the starting intermediate to the final drug product follows a well-defined logical workflow, encompassing synthesis, purification, and formulation.



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Caption: Workflow from intermediate to final drug product.

Safety and Handling

4-Nitro-3-(trifluoromethyl)aniline is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is harmful if swallowed, inhaled, or comes into contact with skin.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

4-Nitro-3-(trifluoromethyl)aniline is a versatile and valuable intermediate in organic synthesis, particularly for the pharmaceutical industry. Its well-defined properties and reactivity make it an essential component in the production of life-saving drugs. This guide provides core

technical information to support researchers and developers in their work with this important compound.

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